
2-(Methoxymethoxy)cyclopentanol
Descripción general
Descripción
“2-(Methoxymethoxy)cyclopentanol” is likely a cyclopentanol derivative. Cyclopentanol itself is a cyclic alcohol . The “2-(Methoxymethoxy)” part suggests that there are methoxy groups attached to the cyclopentanol molecule .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, cyclopentanol can be synthesized from cyclopentene through an addition-esterification reaction with acetic acid and a subsequent transesterification reaction with methanol .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a cyclopentanol core with methoxy groups attached. Cyclopentanol has a molecular formula of C5H10O .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, cyclopentanol can undergo reactions typical of alcohols, such as dehydration to form cyclopentene .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Cyclopentanol has a molecular weight of 86.1323 .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
2-(4-Methoxybenzyl)-1-cyclohexanols and 2-(4-methoxybenzyl)-1-cyclopentanols, structurally similar to 2-(Methoxymethoxy)cyclopentanol, have been used in studies focusing on enantioselective synthesis. For instance, their enantioselective transesterification using lipase B from Candida antarctica has resulted in the production of pure R-cyclohexyl and R-cyclopentyl acetates, which are important for developing insect growth regulators (Brunet et al., 1999).
Chemical Synthesis
The compound has been involved in chemical synthesis processes. For example, 2-(Methoxy- and ethoxycarbonylmethylimino)cyclopentanecarbodithioic acids, which bear a resemblance to this compound, were synthesized from cyclopentanone, carbon disulfide, and glycine esters (Fukada & Yamamoto, 1985).
Organic Reactions
A study on the preparation and use of (Methoxymethoxy)Methyllithium for synthesizing 1-(hydroxymethyl)cycloheptanol indicates its utility in organic reactions, particularly in addition, deprotection, hydrolysis, and metalation reactions (Johnson et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(methoxymethoxy)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-9-5-10-7-4-2-3-6(7)8/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGYIPQKMNRYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1CCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






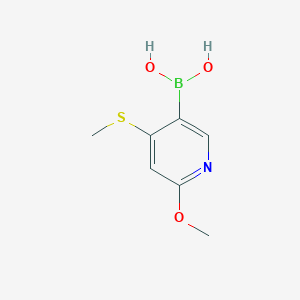

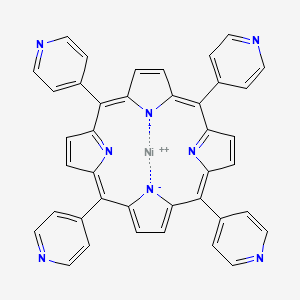

![L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-](/img/structure/B3103898.png)
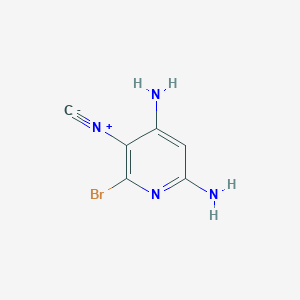
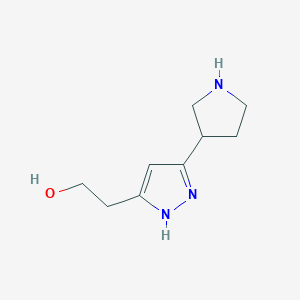

![[Methyl(3-nitropyridin-2-yl)amino]acetic acid](/img/structure/B3103909.png)
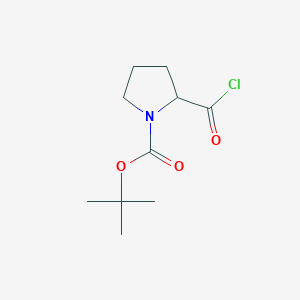
![2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B3103916.png)